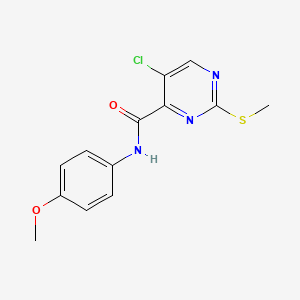

5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2S/c1-19-9-5-3-8(4-6-9)16-12(18)11-10(14)7-15-13(17-11)20-2/h3-7H,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOQSBMOACBWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326509 | |

| Record name | 5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794688 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

833431-09-7 | |

| Record name | 5-chloro-N-(4-methoxyphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves several steps, typically starting from a pyrimidine precursor. The key reactions include nucleophilic substitutions and functional group modifications to introduce the methoxy and methylsulfanyl groups. A detailed synthetic pathway can be summarized as follows:

- Starting Material : 5-chloro-2-methylsulfanylpyrimidine.

- Substitution Reaction : Reaction with para-anisidine to introduce the methoxyphenyl group.

- Carboxamide Formation : Conversion of the carboxylic acid derivative to the corresponding amide.

Biological Evaluation

The biological activity of this compound has been evaluated through various assays focusing on its anticancer properties, particularly its effects on microtubule dynamics and cell proliferation.

Antiproliferative Activity

The compound was tested against multiple cancer cell lines using the sulforhodamine B (SRB) assay to determine its IC50 values (the concentration required to inhibit cell growth by 50%). The results indicated significant antiproliferative effects, with IC50 values in the low nanomolar range for several cancer types.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MDA-MB-435 (Breast) | 19 | Microtubule depolymerization |

| A549 (Lung) | 25 | Inhibition of tubulin polymerization |

| HCT116 (Colon) | 30 | Induction of apoptosis via microtubule disruption |

The primary mechanism through which 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its biological activity is through targeting microtubules. It binds to the colchicine site on tubulin, disrupting normal microtubule dynamics, which is crucial for mitosis and cellular integrity.

Structural Insights

Molecular docking studies have shown that the compound interacts with key residues in the colchicine binding site, including hydrophobic contacts with Leuβ248 and Asnβ258. The presence of the methoxy group enhances binding affinity and selectivity for tubulin over other protein targets.

Case Studies

- In Vivo Efficacy : In a xenograft model using MDA-MB-435 cells, administration of the compound at a dose of 75 mg/kg resulted in significant tumor regression compared to controls, demonstrating its potential for clinical application.

- Resistance Mechanisms : Notably, this compound has shown efficacy against drug-resistant cancer cell lines, indicating that it may circumvent common resistance mechanisms associated with traditional chemotherapeutics like paclitaxel.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

- Starting Materials : The synthesis often begins with readily available pyrimidine derivatives.

- Reagents Used : Common reagents include chlorinating agents and various nucleophiles to introduce the methoxy and methylsulfanyl groups.

- Reaction Conditions : The reactions are usually conducted under controlled temperatures to optimize yield and purity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. For instance, a related compound was evaluated against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines, demonstrating significant anti-proliferative activity with a GI50 value of 1.9 µM in pancreatic carcinoma (MIA PaCa-2) cells .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown comparable activity to standard antibiotics such as penicillin G and ciprofloxacin .

Other Therapeutic Uses

Beyond anticancer and antimicrobial applications, there is emerging evidence suggesting potential uses in treating other conditions influenced by kinase activity, such as inflammatory diseases. The structural similarity to known kinase inhibitors positions it as a candidate for further exploration in drug development .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Anticancer | MIA PaCa-2 | GI50 = 1.9 µM | |

| Antimicrobial | Various bacterial strains | Comparable to penicillin | |

| Inhibition of Kinases | Various | Potential inhibitor |

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrimidine derivatives, including 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, and evaluated their anticancer effects on multiple cell lines. The findings indicated that modifications at the pyrimidine ring could enhance potency against specific cancer types, paving the way for optimized drug design .

Case Study 2: Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have demonstrated that variations in substituents on the pyrimidine scaffold significantly influence biological activity. These insights are crucial for guiding future modifications aimed at increasing efficacy or reducing side effects in therapeutic applications .

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A core strategy includes constructing the pyrimidine ring via Suzuki-Miyaura coupling (for aryl group introduction) or nucleophilic substitution for sulfur-containing groups. For example:

Pyrimidine Core Formation : Start with halogenated pyrimidine intermediates, such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, which can undergo substitution reactions with 4-methoxyaniline to introduce the carboxamide group.

Carboxamide Formation : Use nucleophilic acyl substitution with activated carboxylic acid derivatives (e.g., acid chlorides) and amines under inert conditions.

Safety Protocols : Handle toxic intermediates (e.g., thiols) in glove boxes and employ quenching procedures for reactive byproducts .

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For instance, the methoxy group (4-methoxyphenyl) shows a singlet at ~3.8 ppm.

- X-ray Crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups), critical for understanding conformational stability. Intramolecular hydrogen bonds (e.g., N–H⋯N) can be identified to explain rigidity .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s solubility and stability under varying conditions?

Methodological Answer:

- Solubility Screening : Use polar (DMSO, water) and non-polar solvents (chloroform) with UV-Vis spectroscopy or HPLC to quantify solubility.

- pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. The methylsulfanyl group may hydrolyze under acidic conditions, requiring stabilization strategies (e.g., prodrug formulations) .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for intermediates.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on differential solubility.

- HPLC : Reverse-phase C18 columns with acetonitrile/water mixtures resolve closely related impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, methylsulfanyl) influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Replace the chloro group with fluorine to assess electronegativity effects on target binding.

- Modify the methylsulfanyl group to sulfoxide/sulfone derivatives and evaluate metabolic stability via microsomal assays.

- Example : Trifluoromethyl analogs (e.g., in related pyrimidines) show enhanced lipophilicity and resistance to oxidative metabolism, suggesting similar modifications here could improve pharmacokinetics .

Q. How can computational modeling predict conformational stability and binding modes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent to assess flexibility of the methoxyphenyl group.

- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase ATP-binding pockets). Key residues (e.g., hinge region lysine) may form hydrogen bonds with the carboxamide .

Q. What experimental strategies resolve contradictions in reported biological activities?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) across labs.

- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms. For example, polymorphs of similar compounds exhibit varying hydrogen-bonding networks, altering solubility and bioactivity .

Q. How can researchers design assays to evaluate antimicrobial or anticancer potential?

Methodological Answer:

- Antimicrobial Testing :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.

- Time-Kill Studies : Monitor bactericidal kinetics at 2× MIC.

- Anticancer Screening :

- MTT Assay : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis Markers : Measure caspase-3/7 activation via fluorescence .

Q. What role do intramolecular interactions play in the compound’s stability?

Methodological Answer:

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (observed in crystallography) rigidify the structure, reducing metabolic degradation.

- π-π Stacking : The methoxyphenyl group may stack with aromatic residues in target proteins, enhancing binding affinity. Quantify via isothermal titration calorimetry (ITC) .

Q. How can metabolic pathways be elucidated to optimize pharmacokinetics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.